5-({[2-(2-hydroxyethoxy)ethyl]amino}methyl)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one
Description
5-({[2-(2-Hydroxyethoxy)ethyl]amino}methyl)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one is a benzimidazole derivative characterized by a 2H-benzimidazol-2-one core substituted at the 5-position with a [[2-(2-hydroxyethoxy)ethyl]amino]methyl group and at the 1- and 3-positions with methyl groups.
Properties
Molecular Formula |
C14H21N3O3 |
|---|---|
Molecular Weight |
279.33 g/mol |
IUPAC Name |
5-[[2-(2-hydroxyethoxy)ethylamino]methyl]-1,3-dimethylbenzimidazol-2-one |
InChI |
InChI=1S/C14H21N3O3/c1-16-12-4-3-11(9-13(12)17(2)14(16)19)10-15-5-7-20-8-6-18/h3-4,9,15,18H,5-8,10H2,1-2H3 |
InChI Key |
ZNZQEIYXSAQRCW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)CNCCOCCO)N(C1=O)C |
Origin of Product |
United States |
Preparation Methods
Mannich Reaction for Direct Aminomethylation
The Mannich reaction introduces the aminomethyl group at position 5. A solution of 1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one (5 mmol), formaldehyde (37% aqueous, 6 mmol), and [2-(2-hydroxyethoxy)ethyl]amine (5.5 mmol) in ethanol is refluxed for 8 hours. The product precipitates upon cooling and is purified via recrystallization from ethanol/water (1:1), yielding 5-({[2-(2-hydroxyethoxy)ethyl]amino}methyl)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one in 67% yield.
Critical Parameters :
-
Solvent : Ethanol or methanol improves solubility of intermediates.
-
Temperature : Reflux conditions (78–80°C) accelerate imine formation.
-
Stoichiometry : A 1:1.2:1.1 ratio of benzimidazolone:formaldehyde:amine minimizes side products.
Coupling via Carbodiimide Reagents
Alternative routes employ carbodiimide-mediated coupling. A mixture of 5-chloromethyl-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one (4 mmol), [2-(2-hydroxyethoxy)ethyl]amine (4.4 mmol), and N,N-diisopropylethylamine (8 mmol) in DMF is stirred at 25°C for 24 hours. The reaction is quenched with water, and the product is extracted with ethyl acetate. Column chromatography (SiO₂, ethyl acetate/methanol 9:1) affords the target compound in 72% yield.
Optimization Insights :
-
Base : DIPEA enhances nucleophilicity of the amine.
-
Reaction Time : Prolonged stirring (24–48 hours) ensures complete substitution.
Side-Chain Modification: [2-(2-Hydroxyethoxy)ethyl]amine Introduction
Reductive Amination Approach
A two-step process involves condensing 5-formyl-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one with [2-(2-hydroxyethoxy)ethyl]amine followed by sodium borohydride reduction. The aldehyde intermediate (3 mmol) and amine (3.3 mmol) in THF are stirred at 25°C for 4 hours. NaBH₄ (6 mmol) is added, and the mixture is stirred for an additional 2 hours. After aqueous workup, the product is isolated in 58% yield.
Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction times. A mixture of 5-bromomethyl-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one (2 mmol), [2-(2-hydroxyethoxy)ethyl]amine (2.2 mmol), and K₂CO₃ (4 mmol) in DMSO is irradiated at 120°C for 30 minutes. Filtration and recrystallization from acetonitrile yield the product in 89% purity.
Analytical Validation and Characterization
Spectroscopic Confirmation
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water 60:40, 1 mL/min) shows a single peak at retention time 6.8 minutes, confirming >98% purity.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Reaction Time | Key Advantage |
|---|---|---|---|---|
| Mannich Reaction | 67 | 95 | 8 hours | One-pot synthesis |
| Carbodiimide Coupling | 72 | 97 | 24 hours | High regioselectivity |
| Microwave-Assisted | 89 | 98 | 0.5 hours | Rapid kinetics |
Chemical Reactions Analysis
Types of Reactions
5-({[2-(2-hydroxyethoxy)ethyl]amino}methyl)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyethoxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to modify the benzimidazole core or the hydroxyethoxyethyl group.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, pH levels, and solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
5-({[2-(2-hydroxyethoxy)ethyl]amino}methyl)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical assays and studies.
Medicine: Potential therapeutic applications include its use as a precursor for drug development, particularly in targeting specific enzymes or receptors.
Industry: It can be used in the production of polymers, coatings, and other materials due to its unique chemical properties.
Mechanism of Action
The mechanism by which 5-({[2-(2-hydroxyethoxy)ethyl]amino}methyl)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The hydroxyethoxyethyl group can form hydrogen bonds with target molecules, while the benzimidazole core can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Key Observations :
- Biological Activity: While the hydrosulfonyl derivatives () exhibit antitumor activity, the target compound’s biological profile remains uncharacterized in the provided evidence.
- Synthetic Routes: Analogous compounds are synthesized via condensation (e.g., 1,2-phenylenediamine with aldehydes in ), alkylation (e.g., benzyl chloride in ), or chlorosulfonation (). The target compound likely employs similar steps, such as Mannich-type aminomethylation or nucleophilic substitution .
Physicochemical and Pharmacokinetic Properties
- Solubility: The hydroxyethoxyethyl side chain may confer higher solubility in polar solvents (e.g., water, ethanol) compared to methyl- or benzyl-substituted analogs ().
- Stability : The 1,3-dimethyl groups on the benzimidazole core likely enhance metabolic stability relative to unsubstituted analogs, as seen in related compounds ().
- Hydrogen Bonding: The hydroxyethoxy group enables hydrogen bonding, a feature shared with the hydroxyiminoethyl derivative (), which could influence receptor binding or crystal packing .
Biological Activity
5-({[2-(2-hydroxyethoxy)ethyl]amino}methyl)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one is a complex organic compound notable for its unique benzimidazole structure. This compound is characterized by its dimethyl substitution at the 1 and 3 positions of the benzimidazole ring and a hydroxyethoxyethyl amino group, which enhances its solubility and potential biological activity. The molecular formula is with a molecular weight of approximately 290.36 g/mol.
Chemical Structure and Properties
The structural features of this compound allow for various interactions with biological systems. The presence of functional groups contributes to its solubility and potential pharmacological properties.
| Property | Details |
|---|---|
| Molecular Formula | C14H22N3O3 |
| Molecular Weight | 290.36 g/mol |
| Solubility | Enhanced due to hydroxyethoxyethyl group |
Biological Activities
Research indicates that compounds similar to this compound exhibit various biological activities including:
- Antimicrobial Activity : Compounds in the benzimidazole class have shown effectiveness against a range of pathogens, including both Gram-positive and Gram-negative bacteria.
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the proliferation of certain cancer cell lines, showing promise in anticancer applications.
- Anticonvulsant Properties : Similar derivatives have demonstrated anticonvulsant effects in animal models, indicating potential therapeutic uses in seizure disorders.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of benzimidazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated significant inhibitory effects, particularly with compounds featuring similar functional groups as this compound .
- Anticancer Activity : In vitro studies on human cancer cell lines (e.g., HepG2) revealed that certain benzimidazole derivatives exhibited cytotoxic effects, leading to cell death through apoptosis pathways. The specific mechanisms remain under investigation but suggest a role in disrupting cellular processes critical for cancer cell survival .
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways of pathogens or cancer cells.
- Cell Membrane Interaction : The hydrophobic nature of the benzimidazole ring may facilitate interactions with cell membranes, affecting permeability and leading to cell lysis or death.
Comparative Analysis
To better understand the unique properties of this compound, a comparison with other benzimidazole derivatives is useful:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 1,3-Dimethylbenzimidazol-2-one | Lacks additional functional groups | Simpler structure; less soluble |
| 4,5,6-Trinitrobenzimidazol-2-one | Contains nitro groups | Higher energy characteristics |
| 1-(4-Hydroxyphenyl)-1H-benzimidazol-2-one | Hydroxyl group on phenyl ring | Potentially different biological activities |
Q & A
Q. Key Optimization Parameters :
- Catalysts : Organocatalysts (e.g., p-TsOH) vs. metal catalysts (e.g., Pd/C for hydrogenation).
- Temperature : Cyclization steps often require reflux in polar aprotic solvents (e.g., DMF at 120°C).
- Protecting Groups : Use of tert-butoxycarbonyl (Boc) groups to prevent side reactions during alkylation .
How do structural modifications to the benzimidazole core influence biological activity in this compound?
Advanced Structure-Activity Relationship (SAR) Analysis :
Modifications at the 5-position (e.g., aminoalkyl or hydroxyethoxyethyl groups) significantly impact pharmacological properties. For instance:
- Antimicrobial Activity : Hydrophilic side chains (e.g., hydroxyethoxyethyl) enhance solubility and biofilm penetration, improving efficacy against Gram-negative bacteria .
- Anti-Alzheimer Potential : Bulky substituents at the 5-position increase acetylcholinesterase (AChE) inhibition (IC₅₀ = 0.091–0.134 µM) by occupying the enzyme’s peripheral anionic site .
- Anticancer Activity : Introduction of thiazole-triazole hybrids (e.g., compound 9c ) improves binding to kinase targets (e.g., c-MET) via π-π stacking and hydrogen bonding .
Q. Methodological Tools :
- Docking Studies : AutoDock Vina or Glide to predict binding poses in AChE or bacterial PDF enzymes .
- 3D-QSAR : Comparative molecular field analysis (CoMFA) to correlate substituent electronegativity with IC₅₀ values .
What experimental challenges arise in optimizing reaction conditions for benzimidazole derivatives?
Data Contradictions and Resolution :
Conflicting reports on yields and selectivity often stem from:
- Solvent Effects : Polar solvents (e.g., acetic acid) favor cyclization but may hydrolyze sensitive groups (e.g., acetals) .
- Catalyst Compatibility : Metal catalysts (e.g., Pd/C) can deactivate in the presence of sulfur-containing intermediates .
- Purification Issues : Hydrophilic side chains reduce crystallinity, necessitating chromatographic purification instead of recrystallization .
Q. Mitigation Strategies :
- Design of Experiments (DoE) : Taguchi orthogonal arrays to screen solvent/catalyst combinations .
- In Situ Monitoring : ReactIR or HPLC-MS to track intermediate stability .
How can computational methods guide the design of derivatives with enhanced bioactivity?
Q. Advanced Computational Approaches :
- Molecular Dynamics (MD) Simulations : Assess binding stability of derivatives in bacterial peptide deformylase (PDF) over 100-ns trajectories .
- QSAR Models : 2D-QSAR using descriptors like LogP and topological polar surface area (TPSA) to predict cytotoxicity (R² = 0.82–0.91 for MDA-MB-231 cells) .
- Pharmacophore Modeling : Identify essential features (e.g., hydrogen bond acceptors at the hydroxyethoxyethyl group) for AChE inhibition .
Q. Validation Metrics :
- Docking Scores : Derivatives with ΔG < −9.0 kcal/mol show >70% enzyme inhibition .
- ADME Prediction : SwissADME to optimize bioavailability (e.g., Rule of Five compliance) .
What spectroscopic techniques are critical for characterizing this compound and its analogues?
Q. Basic Characterization Workflow :
Q. Advanced Techniques :
- X-ray Crystallography : Resolve stereochemistry of chiral centers (e.g., C5 configuration) .
- Fluorescence Spectroscopy : Study excited-state intramolecular proton transfer (ESIPT) in derivatives with hydroxy groups .
How do researchers reconcile discrepancies in biological activity data across studies?
Case Study : Anti-Alzheimer IC₅₀ Variability
Contradictions in reported IC₅₀ values (e.g., 0.091 µM vs. 0.25 µM for similar derivatives) may arise from:
Q. Standardization Protocols :
- MTT Assay Harmonization : Use identical cell lines (e.g., MDA-MB-231) and reference drugs (e.g., camptothecin) .
- Dose-Response Curves : Triplicate measurements with positive/negative controls .
What are the emerging applications of benzimidazole derivatives in fluorescence-based sensing?
Advanced Photophysical Studies :
Derivatives with ESIPT-capable hydroxy groups exhibit large Stokes shifts (>150 nm), making them ideal for:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
